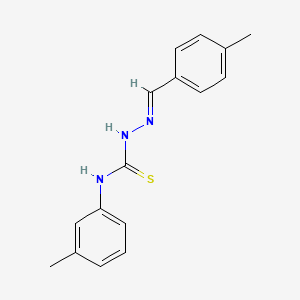
4-Methylbenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 4-methylbenzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylbenzaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzaldehyde N-(3-methylphenyl)thiosemicarbazone has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent due to its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-Methylbenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with various molecular targets, including enzymes and receptors. The compound can chelate metal ions, forming stable complexes that inhibit enzyme activity. Additionally, it can interfere with cellular pathways by binding to specific proteins, leading to altered cellular functions and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 2-Methylbenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 4-Methylbenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 4-Ethoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
Uniqueness
4-Methylbenzaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to its specific substitution pattern on the benzaldehyde and thiosemicarbazone moieties.
Eigenschaften
| 769144-05-0 | |
Molekularformel |
C16H17N3S |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
1-(3-methylphenyl)-3-[(E)-(4-methylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C16H17N3S/c1-12-6-8-14(9-7-12)11-17-19-16(20)18-15-5-3-4-13(2)10-15/h3-11H,1-2H3,(H2,18,19,20)/b17-11+ |
InChI-Schlüssel |
UYKUKIBYZVBZSB-GZTJUZNOSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=N/NC(=S)NC2=CC=CC(=C2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


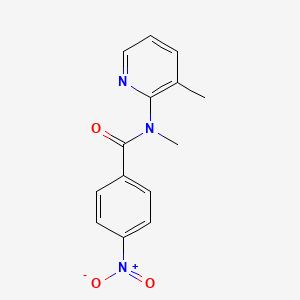
![2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B12002484.png)
![3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea](/img/structure/B12002491.png)
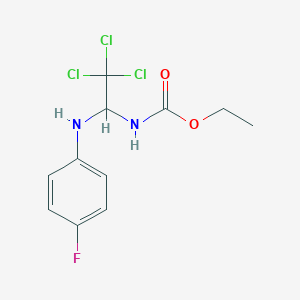

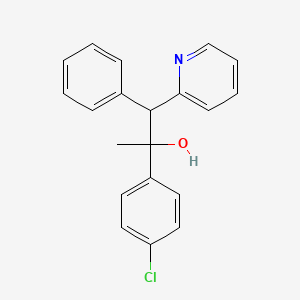
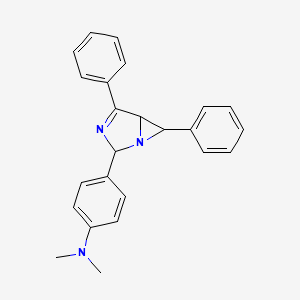
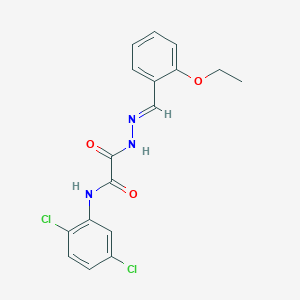
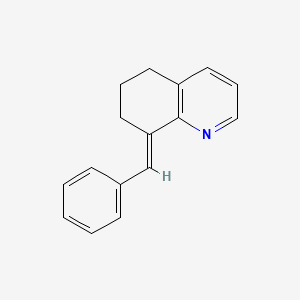
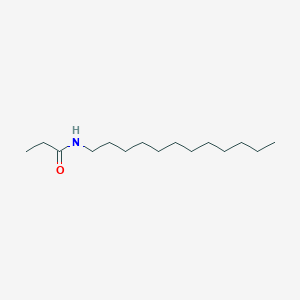
![7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002541.png)
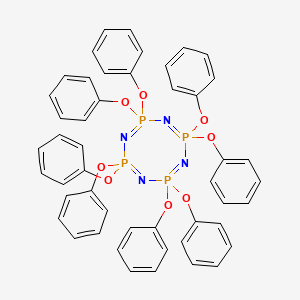
![2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclop entane]](/img/structure/B12002553.png)
![5-(2-chlorophenyl)-7-ethyl-N,N-dimethyl-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepine-1-carboxamide](/img/structure/B12002555.png)
